H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH
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Overview
Description
The compound H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH is a peptide composed of eight amino acids: cysteine, leucine, serine, proline, arginine, lysine, histidine, and cysteine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides.
Chemical Reactions Analysis
Types of Reactions
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for cysteine residues.
Major Products
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Scientific Research Applications
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, leading to downstream signaling events. The cysteine residues can form disulfide bonds, which may stabilize the peptide’s structure and enhance its binding affinity to targets.
Comparison with Similar Compounds
H-Cys-Leu-Ser-Pro-Arg-Lys-His-Cys-OH: can be compared to other peptides with similar sequences or functions:
H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH: Another peptide with cysteine residues that can form disulfide bonds, but with different amino acid composition and biological activity.
H-Gly-Pro-Arg-Gly-Lys-Pro-Ser-Gly-OH: A peptide with a different sequence but similar structural features, used in different biological contexts.
The uniqueness of This compound lies in its specific sequence and the presence of two cysteine residues, which can form disulfide bonds, potentially influencing its stability and function.
Properties
CAS No. |
872617-69-1 |
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Molecular Formula |
C38H66N14O10S2 |
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C38H66N14O10S2/c1-20(2)13-25(48-30(54)22(40)17-63)33(57)50-27(16-53)36(60)52-12-6-9-29(52)35(59)47-24(8-5-11-44-38(41)42)31(55)46-23(7-3-4-10-39)32(56)49-26(14-21-15-43-19-45-21)34(58)51-28(18-64)37(61)62/h15,19-20,22-29,53,63-64H,3-14,16-18,39-40H2,1-2H3,(H,43,45)(H,46,55)(H,47,59)(H,48,54)(H,49,56)(H,50,57)(H,51,58)(H,61,62)(H4,41,42,44)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
YZTBANKSQKKDBS-PJYAFMLMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
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